molecular formula C19H18BrNO3 B2727668 2-(4-bromo-2-formylphenoxy)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide CAS No. 753477-16-6

2-(4-bromo-2-formylphenoxy)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide

Cat. No.: B2727668
CAS No.: 753477-16-6
M. Wt: 388.261
InChI Key: HJKHQZOJHMSWIA-UHFFFAOYSA-N
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Description

2-(4-bromo-2-formylphenoxy)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide is an organic compound that features a brominated phenoxy group and a tetrahydronaphthalenyl acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-2-formylphenoxy)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide typically involves multiple steps:

    Bromination: The starting material, 2-formylphenol, undergoes bromination using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 4-position.

    Etherification: The brominated product is then reacted with 2-chloroacetyl chloride in the presence of a base such as triethylamine to form the 2-(4-bromo-2-formylphen

Properties

IUPAC Name

2-(4-bromo-2-formylphenoxy)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BrNO3/c20-15-8-9-18(14(10-15)11-22)24-12-19(23)21-17-7-3-5-13-4-1-2-6-16(13)17/h1-2,4,6,8-11,17H,3,5,7,12H2,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJKHQZOJHMSWIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2C1)NC(=O)COC3=C(C=C(C=C3)Br)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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